molecular formula C18H23N3OS2 B2511030 N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-98-9

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2511030
CAS No.: 868972-98-9
M. Wt: 361.52
InChI Key: VXUZLOMTTJUPRA-UHFFFAOYSA-N
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Description

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide group at position 2 and a 2,5-dimethylbenzylthio substituent at position 5 of the thiadiazole ring. The presence of the thioether linkage and aromatic substituents enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c1-12-8-9-13(2)15(10-12)11-23-18-21-20-17(24-18)19-16(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZLOMTTJUPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is typically constructed via cyclization reactions. A prevalent method involves the reaction of thiosemicarbazide derivatives with carbon disulfide ($$CS2$$) under basic conditions. For example, hydrazine-carbothioamide intermediates undergo cyclodehydration in the presence of $$H2SO4$$ or $$POCl3$$ to yield 2,5-dimercapto-1,3,4-thiadiazole. Alternative routes employ thiocarbonyl precursors, such as thioureas, which react with hydrazines to form the thiadiazole ring.

Key Reaction:
$$
\text{Thiosemicarbazide} + CS2 \xrightarrow{KOH} \text{1,3,4-Thiadiazole-2,5-dithiol} + H2S \uparrow
$$
This intermediate serves as the foundation for subsequent functionalization.

Amidation with Cyclohexanecarboxylic Acid

The final step involves coupling the amine at position 2 of the thiadiazole ring with cyclohexanecarboxylic acid. Carbodiimide-mediated coupling using $$N$$-ethyl-$$N'$$-(3-dimethylaminopropyl)carbodiimide ($$EDC$$) and hydroxybenzotriazole ($$HOBt$$) in acetonitrile is widely adopted.

Procedure:

  • Activate cyclohexanecarboxylic acid with $$EDC/HOBt$$ for 30 minutes.
  • Add 5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-amine.
  • Stir at room temperature for 24 hours.

Purification:

  • Liquid-liquid extraction with ethyl acetate and brine.
  • Column chromatography ($$SiO_2$$, $$EtOAc/hexane$$) yields the pure product.

Optimization of Reaction Conditions

Catalytic and Solvent Effects

  • Coupling Agents: $$EDC/HOBt$$ outperforms $$DCC$$ (dicyclohexylcarbodiimide) in minimizing racemization and improving yields (72–85%).
  • Solvent Choice: Acetonitrile provides optimal dielectric constant for amidation, whereas $$DMF$$ may cause side reactions with thiols.

Temperature and Time

  • Thioether Formation: Elevated temperatures (80°C) reduce reaction time but risk oxidation of thiols. Antioxidants like $$BHT$$ (butylated hydroxytoluene) are occasionally added.
  • Amidation: Room temperature prevents decomposition of the thiadiazole ring.

Analytical Characterization

Spectroscopic Data

Technique Key Observations
$$^1H$$ NMR - Thiadiazole proton at δ 8.2–8.5 ppm.
- Cyclohexane multiplet at δ 1.2–2.1 ppm.
IR - $$N-H$$ stretch at 3300 cm$$^{-1}$$.
- $$C=O$$ (amide) at 1650 cm$$^{-1}$$.
MS Molecular ion peak at $$m/z$$ 403.5 ($$M+H^+$$).

Purity Assessment

  • HPLC: Retention time of 12.3 minutes ($$C{18}$$ column, 70:30 $$H2O:MeCN$$).
  • Melting Point: 178–180°C (decomposition observed above 185°C).

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Alternative Coupling Agents: $$HATU$$ (hexafluorophosphate azabenzotriazole tetramethyl uronium) reduces reaction time but increases cost.
  • Solvent Recycling: Acetonitrile recovery via distillation lowers environmental impact.

Continuous Flow Synthesis

  • Microreactors enable precise control of exothermic amidation steps, improving safety and yield (up to 88%).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : The aromatic ring in the dimethylbenzylthio group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, HNO3

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols or amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole scaffolds can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species . The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes in pathogens.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Compounds similar to N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide have been evaluated for their cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that these compounds can interact with key targets involved in cancer progression, such as dihydrofolate reductase and other enzymes critical for DNA synthesis . In vitro studies have shown promising results where certain derivatives exhibited potent activity against human breast adenocarcinoma cell lines .

Agricultural Applications

Thiadiazole compounds are also explored for their potential use as agrochemicals. Their ability to act as fungicides or herbicides makes them valuable in agricultural settings. Research indicates that certain thiadiazole derivatives can inhibit fungal pathogens affecting crops, thereby enhancing plant health and yield . The structural characteristics that confer antimicrobial properties may also translate into effective agricultural applications.

Material Science Applications

In material science, the unique chemical properties of thiadiazoles allow them to be utilized in the development of novel materials. Their ability to form stable complexes with metal ions can be exploited in creating sensors or catalysts. Additionally, the incorporation of thiadiazole units into polymer matrices may enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, several thiadiazole derivatives were synthesized and tested against a panel of microbial strains. Results indicated that these compounds had varying degrees of effectiveness against both bacterial and fungal pathogens. The structural features contributing to their bioactivity were analyzed through spectral data and molecular modeling techniques .

Mechanism of Action

The mechanism by which N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Derivatives

provides data on structurally related 1,3,4-thiadiazole derivatives (compounds 5e–5m) with varying substituents. Key comparisons include:

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 4-Cl in 5e and 5j) correlate with moderate yields (74–82%) and lower melting points (132–140°C) compared to electron-donating groups like methylthio (5f: 158–160°C).
  • The target compound’s synthesis may follow similar nucleophilic substitution pathways .
Enzyme Inhibition Potential

discusses N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, a nitazoxanide analog, which inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion formation. The target compound’s amide linkage and thiadiazole core may similarly interact with metabolic enzymes, though the dimethylbenzyl group could alter binding affinity compared to chlorothiazole derivatives .

Comparison with Cyclohexanecarboxamide Derivatives

describes a structurally similar compound (CAS 868972-87-6) with a dihydrodioxin substituent. Key differences include:

Table 2: Molecular and Functional Group Comparison
Property Target Compound CAS 868972-87-6
Molecular Formula C₁₉H₂₂N₄O₂S₂ (inferred) C₁₉H₂₂N₄O₄S₂
Substituent at Position 5 2,5-Dimethylbenzylthio 2-(2,3-dihydrodioxin-6-ylamino)-2-oxoethylthio
Key Functional Groups Cyclohexanecarboxamide, thioether Cyclohexanecarboxamide, urea linkage

Key Observations :

  • Bioactivity : The urea linkage in CAS 868972-87-6 may enhance hydrogen-bonding interactions compared to the target compound’s simpler thioether group. This could lead to differences in target selectivity or potency .
  • Lipophilicity : The 2,5-dimethylbenzyl group in the target compound likely increases logP compared to the polar dihydrodioxin substituent, affecting membrane permeability .

Biological Activity

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of Thiourea Derivative : The reaction begins with 2,5-dimethylbenzyl chloride and thiourea.
  • Cyclization : The intermediate is cyclized using hydrazine hydrate to form the thiadiazole ring.
  • Acylation : The final step involves acylation with cyclohexanecarboxylic acid chloride under basic conditions.

This multi-step synthesis allows for the introduction of various functional groups that enhance the biological activity of the compound .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In studies involving agar well diffusion methods, compounds containing thiadiazole scaffolds demonstrated effectiveness against various pathogenic bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

Research indicates that thiadiazole derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. For instance, the compound's ability to reduce inflammation was assessed using bovine serum albumin in protein denaturation assays .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Thiadiazole derivatives are known to scavenge free radicals and protect cellular components from oxidative damage .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, this compound has been reported to possess:

  • Antihyperlipidemic properties : Reducing lipid levels in animal models.
  • Analgesic effects : Providing pain relief in experimental setups.
  • Anticancer potential : Inducing apoptosis in cancer cell lines .

While the precise mechanism of action for this compound remains under investigation, it is believed that the thiadiazole ring interacts with various biological targets within cells. This interaction can lead to alterations in cellular signaling pathways that mediate inflammation and microbial resistance .

Target Interactions

Thiadiazole derivatives generally target enzymes involved in inflammatory responses and microbial metabolism. For example:

  • COX Enzymes : Inhibition leads to reduced prostaglandin synthesis.
  • DNA/RNA Synthesis : Some derivatives may interfere with nucleic acid synthesis in pathogens .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate antibacterial activity against resistant strains.
    • Method : Agar diffusion method.
    • Results : Compounds showed significant inhibition zones against tested bacteria except Escherichia coli .
  • Anti-inflammatory Assessment :
    • Objective : Test anti-inflammatory effects using protein denaturation assays.
    • Method : Bovine serum albumin denaturation model.
    • Results : Demonstrated significant inhibition of denaturation compared to control groups .

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by sequential acylation and thioether coupling. Key steps include:

  • Thiadiazole core synthesis : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 293–298 K for 24 hours .
  • Acylation : Use coupling agents like EDCI with triethylamine in polar aprotic solvents (DMF, DMSO) for attaching the cyclohexanecarboxamide group .
  • Thioether linkage : Reacting with 2,5-dimethylbenzyl thiol under basic conditions (K₂CO₃) in acetone or acetonitrile with reflux (3–6 hours) .
    Optimization : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 30% faster than conventional heating) . Control temperature (±2°C) and solvent purity to minimize byproducts.

Which spectroscopic techniques effectively characterize structural integrity, and how can data ambiguities be resolved?

  • 1H/13C NMR : Identify proton environments (e.g., thiadiazole protons at δ 8.2–8.5 ppm, cyclohexyl CH₂ at δ 1.2–1.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 446.5) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) .
    Ambiguities : Overlapping signals in NMR can be resolved via 2D techniques (HSQC, HMBC) or deuteration studies. Cross-validate with HPLC-MS for purity >95% .

How can researchers design experiments to evaluate bioactivity against specific molecular targets?

  • In vitro assays :
    • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) with positive controls (e.g., doxorubicin) .
    • Antimicrobial : Disk diffusion against Gram-positive/negative bacteria; MIC values via broth microdilution .
  • Target-specific : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates .
    Controls : Include vehicle (DMSO) and reference inhibitors. Replicate experiments (n=3) to ensure statistical significance .

What strategies resolve contradictions in biological activity data across studies?

  • Cross-validation : Use orthogonal assays (e.g., cell viability vs. apoptosis markers) to confirm activity .
  • Assay conditions : Check pH, serum content, and cell passage number, which may alter results .
  • Pharmacokinetics : Evaluate solubility (e.g., logP via shake-flask method) and metabolic stability (microsomal assays) to explain discrepancies in in vivo vs. in vitro data .

How can molecular docking predict the compound’s mechanism of action?

  • Software : AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., EGFR or tubulin) .
  • Parameters : Use PM7 semi-empirical methods for geometry optimization and AMBER force fields for binding energy calculations .
  • Validation : Compare docking poses with co-crystallized ligands (PDB structures) and validate via mutagenesis studies .

What are common synthetic byproducts, and how can they be isolated?

  • Byproducts : Unreacted thiol intermediates or oxidized disulfides .
  • Isolation :
    • TLC : Monitor reactions using silica gel plates (chloroform:acetone, 3:1) .
    • Column chromatography : Use gradient elution (hexane → ethyl acetate) to separate thiadiazole derivatives .
    • Recrystallization : Ethanol/water mixtures improve purity (>98%) .

How do substituent modifications affect physicochemical properties?

  • Thiadiazole ring : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility .
  • Benzylthio group : 2,5-Dimethyl substitution increases lipophilicity (logP +0.5) compared to unsubstituted analogs .
  • Cyclohexanecarboxamide : Bulky substituents improve target selectivity but may hinder membrane permeability .

What in vitro models assess cytotoxicity and selectivity?

  • Cancer models : NCI-60 cell panel for broad-spectrum activity profiling .
  • Selectivity index : Compare IC₅₀ in cancer (e.g., MCF-7) vs. normal cells (e.g., HEK293) .
  • 3D cultures : Spheroids or organoids to mimic tumor microenvironments .

How do stability studies under varying conditions inform formulation?

  • Thermal stability : TGA/DSC analysis (decomposition >200°C suggests solid-state stability) .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC .
  • pH stability : Incubate in buffers (pH 1–10) for 24 hours; degradation products identified by LC-MS .

What steps ensure reproducibility in multi-step synthesis during scale-up?

  • Stoichiometry : Precisely control molar ratios (±2%) using automated syringes .
  • Purification : Standardize column dimensions (e.g., 30 cm × 5 cm for 10 g batches) .
  • Documentation : Record reaction parameters (e.g., stirring speed, N₂ atmosphere) in detail .

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